1,8-Dibromoanthracene

概要

説明

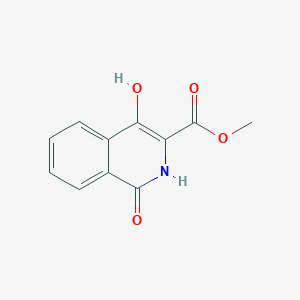

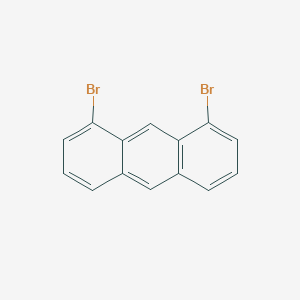

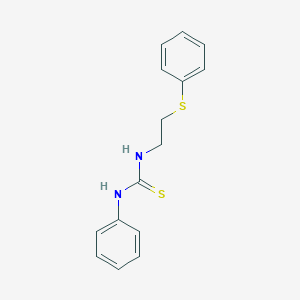

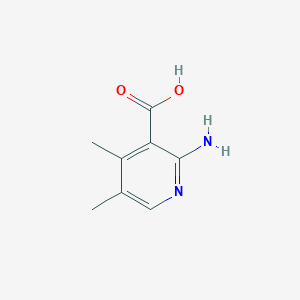

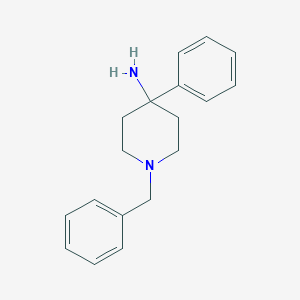

1,8-Dibromoanthracene is a derivative of anthracene with two bromine atoms . It has the molecular formula C14H8Br2 . It is one of the isomers of dibromoanthracene .

Molecular Structure Analysis

The molecular structure of this compound consists of three linearly fused benzene rings with two bromine atoms attached. The molecular weight is 336.02 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.02 g/mol. It has a complexity of 229 and does not have any hydrogen bond donor or acceptor count. It has a rotatable bond count of 0 .科学的研究の応用

Photochemistry and Material Sciences

Anthracene and its derivatives, including 1,8-Dibromoanthracene, play a significant role in the development of organic photochemistry. These compounds are extensively investigated for their applications in material chemistry, thermochromic or photochromic chemistry, and organic light-emitting devices (OLEDs). They are also utilized in the fabrication of optical, electronic, and magnetic switches. In addition to these applications, anthracene derivatives have been explored for their potential in probing DNA cleavage in biological systems, highlighting their versatility in scientific research (Somashekar Mn & Chetana Pr, 2016).

Electrochemical Synthesis

The electrochemical synthesis of hydrogen peroxide (H2O2) from water and oxygen presents another application of anthracene derivatives. This process is noted for its cost-effectiveness and scalability, ranging from large-scale industrial processes to smaller on-site applications. The review outlines methods for designing and assessing electrode materials for H2O2 electrosynthesis, emphasizing the role of catalyst materials and reactor designs in achieving optimal selectivity and overall yield. This signifies the broader applicability of anthracene derivatives beyond mere chemical interest, extending into practical, environmental applications (S. C. Perry et al., 2019).

Safety and Hazards

将来の方向性

Anthracene and its derivatives, including 1,8-Dibromoanthracene, have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties. They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

作用機序

Target of Action

1,8-Dibromoanthracene is a derivative of anthracene with two bromine atoms It’s known that anthracene derivatives have been extensively investigated in many fields, including material chemistry, thermochromic or photochromic fields, and organic light-emitting devices .

Mode of Action

The mode of action of this compound involves its interaction with other compounds in a reaction. This reaction involves wavelength-selective agitation of 4CzIPN, energy transfer to quinones, recombination of 1,6-biradicals, and elimination to give anthracenone-furans in good to excellent yields in one pot .

Biochemical Pathways

The compound is involved in the synthesis of anthracenone-furans, which are potentially useful in biological applications .

Result of Action

The result of the action of this compound is the formation of new compounds. For example, it has been used in the synthesis of anthracenone-furans . The molecular and cellular effects of the compound’s action would depend on the specific context of its use.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the visible light promoted approach to anthracenone-furans involves wavelength-selective agitation Therefore, the presence and intensity of light could potentially influence the compound’s action

生化学分析

Biochemical Properties

1,8-Dibromoanthracene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes and proteins, influencing their activity. For instance, this compound can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways. The nature of these interactions often involves the binding of the bromine atoms to active sites on the enzymes, leading to changes in their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with receptors and other signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of dosage in determining the biological activity of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, this compound can inhibit enzymes involved in the detoxification of xenobiotics, leading to an accumulation of toxic metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can affect its biological activity, as the compound may accumulate in specific tissues or organelles, leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can influence the activity and function of this compound, as it may interact with different biomolecules depending on its subcellular distribution. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

特性

IUPAC Name |

1,8-dibromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQFVBWHOMXEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)Br)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027743 | |

| Record name | 1,8-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131276-24-9 | |

| Record name | 1,8-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)

![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)